molecular formula C8H8N2 B1199643 1-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 27257-15-4

1-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1199643
CAS RN: 27257-15-4
M. Wt: 132.16 g/mol
InChI Key: ZVOCBNCKNQJAFL-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the following chemical formula: C9H8N2O2 . It belongs to the class of pyrrolopyridines and exhibits intriguing structural features. The compound’s systematic name is Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate .


Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine involves several methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to access this compound. For instance, one approach utilizes the condensation of appropriate precursors to form the pyrrolopyridine ring system. Further optimization and scalability are areas of ongoing investigation .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring. The methyl group at position 1 enhances the compound’s stability and influences its reactivity. The precise arrangement of atoms and bond angles significantly impacts its properties and interactions with other molecules. Researchers employ techniques such as X-ray crystallography and NMR spectroscopy to elucidate the exact geometry of this compound .


Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions, including substitution, oxidation, and cyclization processes. Functionalization of the pyrrolopyridine scaffold allows access to diverse derivatives with potential biological activities. Researchers have explored coupling reactions, cross-couplings, and metal-catalyzed transformations to modify this core structure. These reactions serve as building blocks for drug discovery and material science .

Scientific Research Applications

  • Antitumor Activity in Mesothelioma Models

    Nortopsentin analogues of 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. These compounds act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptotic responses in tumor cells (Carbone et al., 2013).

  • Efficient Synthesis Methods

    An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has been achieved, highlighting its applicability for synthesizing various N6-substituted analogues. This demonstrates the versatility of 1-Methyl-1H-pyrrolo[2,3-b]pyridine in chemical synthesis (Nechayev et al., 2013).

  • Synthesis of Pyrrolo-pyridines

    The reaction of β-(lithiomethyl)azines with nitriles leads to the synthesis of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, showcasing a route to produce pyrrolo-pyridines and other related compounds (Davis et al., 1992).

  • Inhibition of c-Met Kinase

    Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized, displaying strong inhibition against c-Met kinase. These findings indicate their potential in developing treatments for diseases where c-Met is implicated (Liu et al., 2016).

  • Synthesis and Reactivity Studies

    Various methods for the preparation and reactivity of 1H-pyrrolo[2,3-b]pyridines have been investigated, including nitration, bromination, iodination, and reaction with Mannich bases. This research provides insights into the chemical properties and potential applications of these compounds (Herbert & Wibberley, 1969).

properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOCBNCKNQJAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342576
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

27257-15-4
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 13 (a), except substituting 7-azaindole (2.28 g, 1.83 mmole) for the 3-methylindole, the title compound (1.4 g, 58%) was prepared as a yellow oil: MS (ES) m/e 133 (M+H)+.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

Pyrrolo[2,3-b]pyridine (2.00 g, 16.93 mmol) is dissolved in dimethylformamide (15.0 ml) under an argon atmosphere. Sodium hydride (60% in oil) (0.96 g, 40.0 mmol, 1.5 equiv.) is added at 0° C. over a period of 30 minutes. After 30 minutes' stirring at 0° C., iodomethane (1.49 ml, 24.02 mmol, 1.5 equiv.) is added dropwise. After returning to room temperature, the reaction mixture is stirred for 1 hour. The dimethylformamide is evaporated off under reduced pressure, and the product is taken up in water and extracted with dichloromethane. Purification on a silica column (petroleum ether/ethyl acetate 7/3) allows isolation of the title compound in the form of an oil in a yield of 99%. ##STR31##
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
1.49 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1H-pyrrolo[2,3-b]pyridine (1.00 g, 8.46 mmol) and DMF (10 mL) is added 60% NaH (0.41 g, 10.16 mmol). After 30 min, MeI (0.63 mL, 10.16 mmol) is added and the solution stirred for 1 h. The solution is diluted with EtOAc (60 mL), washed with water (2×50 mL), brine (50 mL), dried aver MgSO4, filtered and concentrated to furnish the title compound (1.10 g, 0.83 mmol, 99%). 1H NMR (CDCl3), δ 3.90 (s, 3H), 6.45 (d, J=3.5 Hz, 1H), 7.05 (dd, J=8.1, 4.6 Hz, 1H), 7.17 (d, J=3.5 Hz, 1H), 7.90 (d, J=7.7, 1.8 Hz, 1H), 8.40 (dd, J=4.8, 1.3 Hz, 1H). LC/MS (m/z): calcd. for C8H8N2 (M+H)+: 133.2. found.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
Q Tang, Y Duan, L Wang, M Wang, Y Ouyang… - European Journal of …, 2018 - Elsevier
A series of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety were synthesized, and evaluated for their antiproliferative activity against four cancer cell lines (…
Number of citations: 18 www.sciencedirect.com
A Carbone, M Pennati, B Parrino… - Journal of Medicinal …, 2013 - ACS Publications
In this study, we describe the synthesis of new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives and their biological effects in experimental models of diffuse malignant …
Number of citations: 106 pubs.acs.org
H Liu, Y Duan, H Xiong, J Zhang, S Huang… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of pyrrolo[2,3-b]pyridine derivatives bearing 4-oxoquinoline moiety were designed, synthesized and evaluated for the anti-proliferative on three cancer cell lines (A549, HepG2 …
Number of citations: 5 www.sciencedirect.com
K Aoki, T Obata, Y Yamazaki, Y Mori… - Chemical and …, 2007 - jstage.jst.go.jp
We found previously that 7-[3-(cyclohexylmethyl) ureido]-3-{1-methyl-1H-pyrrolo [2, 3-b] pyridin-3-yl} quinoxalin-2 (1H)-one (7d-6) has considerable potency as a PDGF inhibitor. This …
Number of citations: 44 www.jstage.jst.go.jp
M Hogan, J Cotter, J Claffey, B Gleeson… - Helvetica Chimica …, 2008 - Wiley Online Library
From the carbolithiation of 1‐(cyclopenta‐2,4‐dien‐1‐ylidene)‐N,N‐dimethylmethanamine (=6‐(dimethylamino)fulvene; 3) and different lithiated azaindoles 2 (1‐methyl‐7‐azaindol‐2‐…
Number of citations: 22 onlinelibrary.wiley.com
S Verdonck, SY Pu, FJ Sorrell, JM Elkins… - Journal of medicinal …, 2019 - ACS Publications
There are currently no approved drugs for the treatment of emerging viral infections, such as dengue and Ebola. Adaptor-associated kinase 1 (AAK1) is a cellular serine–threonine …
Number of citations: 48 pubs.acs.org
IL TUTOR - core.ac.uk
Cancer is a devastating malignancy and it is one of the principal causes of death in the World affecting 8.2 million people in 2012 (WHO data). Currently tumors are the second leading …
Number of citations: 3 core.ac.uk
LMM Méndez, A Deally, DF O'Shea… - Heteroatom …, 2011 - Wiley Online Library
From the reaction of 1‐methyl‐1 H‐pyr‐rolo[2,3‐b]pyridine (1a),1‐(methoxymethyl)‐1 H‐pyrrolo[2,3‐b]pyridine (1b), 1‐isopropyl‐1 H‐pyrrolo[2,3‐b]pyridine (1c), and 1‐(4‐…
Number of citations: 6 onlinelibrary.wiley.com
C Zheng, RK Rej, M Wang, L Huang… - ACS Medicinal …, 2023 - ACS Publications
Lysine specific demethylase 1 (LSD1) acts as an epigenetic eraser by specifically demethylating mono- and histone 3 lysine 4 (H3K4) and H3 lysine 9 (H3K9) residues. LSD1 has been …
Number of citations: 4 pubs.acs.org
S Cardoza, P Das, V Tandon - The Journal of Organic Chemistry, 2019 - ACS Publications
Pd-catalyzed synthesis of multi-aryl 7-azaindoles using sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b] pyridine is established. Four diverse aryl groups are …
Number of citations: 17 pubs.acs.org

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